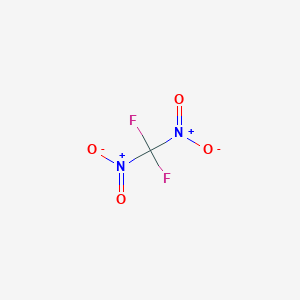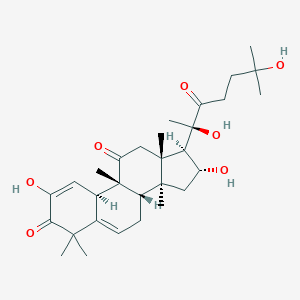
N,N-Bis(cyanoethyl)aniline
Vue d'ensemble
Description
N,N-Bis(cyanoethyl)aniline is a chemical compound that has been studied for its unique properties and potential applications in various fields of chemistry. The synthesis and properties of this compound are of interest due to its structural features and reactivity.
Synthesis Analysis
The synthesis of N,N-Bis(cyanoethyl)aniline can be achieved through various methods, including the catalytic reaction of p-chloroaniline with acrylonitrile in the presence of AlCl3. This method has proven to be efficient, with a reported yield of over 89% under optimal conditions (Ye Cui-ceng, 2006).
Applications De Recherche Scientifique
Scientific Field
This application falls under the field of Textile Chemistry .
Application Summary
“N,N-Bis(cyanoethyl)aniline” is used in the synthesis of azo disperse dyes, which are used for dyeing polyester fabrics . The study focuses on the relationship between the structure of the dyes and their dyeing properties .
Methods of Application
The dyes were synthesized using “N,N-Bis(cyanoethyl)aniline” among other reagents . The dyeing uptake of the dyes was studied in Decamethylcyclopentasiloxane (D5) media .
Results or Outcomes
The dyeing uptake of dyes increased from 85.5% to 98.0% with the substituent changing from N-ethyl to N-acetoxyethyl group . Although the dyes containing N-cyanoethyl group had the lowest solubility, the dyeing uptake became 93.4%, which was slightly lower than that of dyes with N-acetoxyethyl group . The dyes with N-ethyl or N-acetoxyethyl groups showed better washing fastness and rubbing fastness than that of dye containing N-cyanoethyl group .
2. Nonlinear Optical Chromophores
Scientific Field
This application is in the field of Materials Chemistry .
Application Summary
“N,N-Bis(cyanoethyl)aniline” is used in the synthesis of highly polarizable chromophores . These chromophores are used in nonlinear optical areas .
Methods of Application
The chromophores were synthesized based on the same bis (N,N-diethyl)aniline donor, the tricyanofuran (TCF) and CF3–Ph–TCF acceptor linked via thiophene, alkoxy chain modified thiophene and extended thiophene π-conjugations .
Results or Outcomes
The optimal structure showed a first-order hyperpolarizability (β) value of 551.0 × 10−30 esu which was relatively high for a single molecule . By doping chromophores with a loading of 25 wt% in amorphous polycarbonate (APC), electro-optic coefficients (r33) up to 305 pm V−1 at 1310 nm can be achieved .
Safety And Hazards
N,N-Bis(cyanoethyl)aniline is harmful by inhalation, in contact with skin, and if swallowed. It may cause eye irritation and skin irritation. It is also harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract, and inhalation may cause respiratory tract irritation .
Orientations Futures
Propriétés
IUPAC Name |
3-[N-(2-cyanoethyl)anilino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVHSAUVIFTVPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC#N)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061774 | |
| Record name | Propanenitrile, 3,3'-(phenylimino)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(cyanoethyl)aniline | |
CAS RN |
1555-66-4 | |
| Record name | 3,3′-(Phenylimino)bis[propanenitrile] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1555-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanenitrile, 3,3'-(phenylimino)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001555664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Bis(cyanoethyl)aniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanenitrile, 3,3'-(phenylimino)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanenitrile, 3,3'-(phenylimino)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-(phenylimino)bispropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(E)-2-(furan-2-yl)ethenyl]furan](/img/structure/B73928.png)





![9,10[1',2']-Benzenoanthracene-9(10H)-methanol](/img/structure/B73941.png)



